molecular formula C10H7NO3 B12357300 1,2-Dihydro-2-oxo-6-quinolinecarboxylic acid

1,2-Dihydro-2-oxo-6-quinolinecarboxylic acid

Cat. No.: B12357300
M. Wt: 189.17 g/mol
InChI Key: YVHBSCBIZRBUON-UHFFFAOYSA-N
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Description

2-(1H)-Quinolinene-6-carboxylic acid is a heterocyclic aromatic organic compound It features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H)-Quinolinene-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of 2-(1H)-Quinolinene-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1H)-Quinolinene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(1H)-Quinolinene-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of 2-(1H)-Quinolinene-6-carboxylic acid are investigated for their potential as therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H)-Quinolinene-6-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

    Quinoline: A simpler structure without the carboxylic acid group.

    Isoquinoline: An isomeric form with the nitrogen atom in a different position.

    Quinoline-4-carboxylic acid: A similar compound with the carboxylic acid group at a different position on the ring.

Uniqueness: 2-(1H)-Quinolinene-6-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which can influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets and can lead to distinct pharmacological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-oxo-6H-quinoline-6-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1-5,7H,(H,13,14)

InChI Key

YVHBSCBIZRBUON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=CC2=CC1C(=O)O

Origin of Product

United States

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